molecular formula C11H9NO5 B12870970 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid

2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid

Cat. No.: B12870970
M. Wt: 235.19 g/mol
InChI Key: ROFIVSPEQJPGQZ-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, making them versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with acetic anhydride and subsequent hydrolysis. The reaction is carried out under reflux conditions with a suitable solvent such as toluene or ethanol . The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-7-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H9NO5/c1-5(13)10-12-7-4-2-3-6(9(7)17-10)8(14)11(15)16/h2-4,8,14H,1H3,(H,15,16)

InChI Key

ROFIVSPEQJPGQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)C(C(=O)O)O

Origin of Product

United States

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